molecular formula C14H16BrFN2O2 B6963929 4-bromo-N-(1-carbamoylcyclohexyl)-3-fluorobenzamide

4-bromo-N-(1-carbamoylcyclohexyl)-3-fluorobenzamide

Cat. No.: B6963929
M. Wt: 343.19 g/mol
InChI Key: HZFWDBSVQGYCHQ-UHFFFAOYSA-N
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Description

4-Bromo-N-(1-carbamoylcyclohexyl)-3-fluorobenzamide is a synthetic organic compound characterized by the presence of bromine, fluorine, and a carbamoyl group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-(1-carbamoylcyclohexyl)-3-fluorobenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3-fluorobenzoic acid and cyclohexylamine.

    Amidation Reaction: The 4-bromo-3-fluorobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.

    Formation of Benzamide: The acid chloride is then reacted with cyclohexylamine in the presence of a base such as triethylamine (TEA) to form the desired benzamide product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) may also be employed.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-N-(1-carbamoylcyclohexyl)-3-fluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, DMF), and bases (e.g., potassium carbonate, K2CO3).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., tetrahydrofuran, THF).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, KMnO4), solvents (e.g., water, acetone).

Major Products:

  • Substituted derivatives (e.g., N-substituted benzamides).
  • Reduced amine derivatives.
  • Oxidized carboxylic acid derivatives.

Scientific Research Applications

4-Bromo-N-(1-carbamoylcyclohexyl)-3-fluorobenzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-bromo-N-(1-carbamoylcyclohexyl)-3-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity or modulating its function. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    4-Chloro-N-cyclohexylbenzamide: Similar structure but with a chlorine atom instead of bromine and no fluorine substitution.

    4-Fluoro-N-cyclohexylbenzamide: Similar structure but with a fluorine atom instead of bromine and no carbamoyl group.

    N-Cyclohexyl-4-bromobenzamide: Similar structure but without the fluorine substitution and carbamoyl group.

Uniqueness: 4-Bromo-N-(1-carbamoylcyclohexyl)-3-fluorobenzamide is unique due to the presence of both bromine and fluorine atoms, as well as the carbamoyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific research applications and synthetic transformations.

Properties

IUPAC Name

4-bromo-N-(1-carbamoylcyclohexyl)-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrFN2O2/c15-10-5-4-9(8-11(10)16)12(19)18-14(13(17)20)6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H2,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZFWDBSVQGYCHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)N)NC(=O)C2=CC(=C(C=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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